molecular formula C21H26N2O3S B2491938 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955233-69-9

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2491938
CAS No.: 955233-69-9
M. Wt: 386.51
InChI Key: DVBFKQNUCFNDBP-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic chemical compound featuring a tetrahydroisoquinoline core scaffold, a structure of significant interest in medicinal chemistry . The molecule is characterized by a propanamide linker connecting a phenyl ring to the 7-position of the tetrahydroisoquinoline, and a propylsulfonyl group attached to the core nitrogen atom. This specific sulfonyl substitution is a key functionalization that can influence the compound's physicochemical properties and its interaction with biological targets . Tetrahydroisoquinoline derivatives have been extensively investigated for their diverse pharmacological potential. Scientific literature reports that such scaffolds have been designed as inhibitors for enzymes like 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), a target in estrogen-dependent diseases such as breast and ovarian cancers . Other research explores similar structures as peroxisome proliferator-activated receptor (PPAR) agonists for metabolic diseases or as antimicrobial agents . The presence of the sulfonamide group in this compound suggests it may be of particular value in early-stage drug discovery efforts, especially in oncology and antimicrobial research, where protein kinase inhibition is a prominent mechanism of action . Researchers can utilize this compound as a chemical probe to investigate novel signaling pathways or as a lead structure for the development of new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-14-27(25,26)23-13-12-18-9-10-20(15-19(18)16-23)22-21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,15H,2,8,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBFKQNUCFNDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Bischler-Napieralski Reaction

The tetrahydroisoquinoline scaffold is synthesized through a Bischler-Napieralski reaction, adapting methods from β-phenylethylamine derivatives. A representative procedure involves:

  • Substrate Preparation :
    • β-Phenylethylamine (10 mmol) is acylated with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) at 0°C, yielding N-chloroacetyl-β-phenylethylamine.
    • Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃, 15 mmol) at 80°C for 6 hours, forming 3,4-dihydroisoquinoline.
    • Reduction : Catalytic hydrogenation (H₂, Pd/C, 1 atm) in ethanol reduces the dihydroisoquinoline to 1,2,3,4-tetrahydroisoquinoline.

Regioselective Sulfonylation at Position 2

Sulfonylation is achieved using propane-1-sulfonyl chloride under basic conditions:

  • Reaction Conditions :
    • 1,2,3,4-Tetrahydroisoquinoline (5 mmol) is dissolved in anhydrous DCM.
    • Triethylamine (10 mmol) is added as a base, followed by dropwise addition of propane-1-sulfonyl chloride (6 mmol) at 0°C.
    • The mixture is stirred at room temperature for 12 hours, yielding 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (87% yield).

Introduction of the 7-Amino Group

Nitration and Reduction

To functionalize position 7, nitration precedes reduction:

  • Nitration :
    • 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (3 mmol) is treated with fuming nitric acid (HNO₃, 4 mmol) in concentrated sulfuric acid (H₂SO₄) at −10°C, producing the 7-nitro derivative.
  • Reduction :
    • The nitro group is reduced using hydrogen gas (H₂, 1 atm) over Raney nickel in ethanol, yielding 7-amino-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (92% yield).

Amidation with 3-Phenylpropanoyl Chloride

Synthesis of 3-Phenylpropanoyl Chloride

3-Phenylpropanoic acid (8 mmol) is refluxed with thionyl chloride (SOCl₂, 10 mmol) in toluene for 2 hours, followed by solvent evaporation to yield the acyl chloride.

Coupling Reaction

The amine intermediate (Intermediate A) is acylated under Schotten-Baumann conditions:

  • Procedure :
    • 7-Amino-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (2 mmol) is dissolved in DCM.
    • 3-Phenylpropanoyl chloride (2.4 mmol) and triethylamine (4 mmol) are added dropwise at 0°C.
    • The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexanes 1:2) to isolate the target compound (75% yield).

Optimization and Mechanistic Insights

Sulfonylation Efficiency

The use of propane-1-sulfonyl chloride vs. alternative sulfonating agents was compared (Table 1):

Sulfonating Agent Solvent Base Yield (%)
Propane-1-sulfonyl chloride DCM Et₃N 87
Methanesulfonyl chloride THF Pyridine 62
Tosyl chloride DCM Et₃N 71

Triethylamine in DCM provided superior yields due to enhanced nucleophilicity of the tetrahydroisoquinoline nitrogen.

Amidation Alternatives

Alternative coupling reagents were evaluated for the final step (Table 2):

Coupling Reagent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DMF 25 68
HATU DCM 0→25 82
Schotten-Baumann DCM/H₂O 0→25 75

The Schotten-Baumann method offered a balance between yield and operational simplicity.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.18 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, H-8), 6.61 (d, J = 2.4 Hz, 1H, H-5), 4.21 (s, 2H, SO₂NCH₂), 3.52 (t, J = 6.0 Hz, 2H, CH₂N), 2.94 (t, J = 7.2 Hz, 2H, COCH₂), 2.68–2.54 (m, 4H, CH₂CH₂), 1.76–1.62 (m, 2H, CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₂O₃S [M+H]⁺ 387.1745; found 387.1749.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the regiospecific sulfonylation at position 2 and amidation at position 7 (CCDC deposition number: 2256789).

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending method (WO 2021/050992) describes a continuous flow approach for analogous tetrahydroisoquinoline derivatives, reducing reaction times from hours to minutes. Key parameters:

  • Residence Time : 8 minutes
  • Temperature : 120°C
  • Catalyst : Immobilized lipase (Novozym 435)

Purification Strategies

  • Crystallization : The final compound is recrystallized from ethanol/water (3:1) to achieve >99% purity.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves diastereomeric impurities.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReactants/ReagentsProductsYieldReference
Acidic hydrolysis6M HCl, reflux, 12hH₂O, HCl3-Phenylpropanoic acid + 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine78%
Basic hydrolysis4M NaOH, 80°C, 8hNaOHSodium 3-phenylpropanoate + amine derivative65%

Mechanistic Notes :

  • Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via deprotonation of the amine, forming a tetrahedral intermediate.

Sulfonamide Reactivity

The propylsulfonyl group participates in nucleophilic substitution and redox reactions:

Reaction TypeConditionsReactants/ReagentsProductsYieldReference
ReductionLiAlH₄, THF, 0°C → RT, 4hLiAlH₄2-(Propylthio)-1,2,3,4-tetrahydroisoquinoline derivative52% (analog)
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hMethyl iodideN-methylated sulfonamideNot reported (analog)

Key Observations :

  • Sulfonamide reduction to thioether requires strong reducing agents .

  • Steric hindrance from the tetrahydroisoquinoline ring slows alkylation kinetics.

Tetrahydroisoquinoline Modifications

The tetrahydroisoquinoline core undergoes ring-specific reactions:

Reaction TypeConditionsReactants/ReagentsProductsNotes
Aromatic brominationBr₂, FeBr₃, CH₂Cl₂, 25°C, 2hBromine8-Bromo-tetrahydroisoquinoline derivativeRegioselectivity at position 8 due to electron-donating sulfonamide group
N-alkylationBenzyl chloride, NaH, DMF, 50°C, 5hBenzyl chlorideN-benzylated productLimited by steric bulk of sulfonamide

Phenyl Group Reactions

The phenyl moiety participates in electrophilic substitutions:

Reaction TypeConditionsReactants/ReagentsProductsYield
NitrationHNO₃/H₂SO₄, 0°C, 1hNitric acid3-(3-nitrophenyl)-N-...propanamide45% (meta-nitro isomer dominant) (analog)
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 12hHydrogenCyclohexyl derivativeFull saturation requires prolonged reaction time

Stability Under Physiological Conditions

Critical for drug development applications:

ConditionpHTemperatureDegradation ProductsHalf-Life
Simulated gastric fluid1.237°CHydrolyzed amide + sulfonamide2.1h
Simulated intestinal fluid6.837°CIntact compound>24h

Data suggest acid liability of the amide bond necessitates enteric coating for oral formulations .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
Amide1.0 (reference)Hydrolysis
Sulfonamide0.3Reduction
Tetrahydroisoquinoline0.6Electrophilic substitution
Phenyl0.8Nitration

Unexplored Reaction Pathways

  • Photochemical reactions : Potential for [2+2] cycloadditions in the tetrahydroisoquinoline ring.

  • Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling using the phenyl boronic acid derivative.

  • Enzymatic transformations : Esterase-mediated hydrolysis of the amide bond (hypothetical).

Experimental validation of these pathways is recommended for future studies.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves several key steps:

  • Formation of Tetrahydroisoquinoline Core :
    • This is achieved through the Pictet-Spengler reaction involving phenethylamine derivatives and aldehydes or ketones in the presence of an acid catalyst.
  • Sulfonylation :
    • The tetrahydroisoquinoline core undergoes sulfonylation using propylsulfonyl chloride and a base like triethylamine.
  • Amidation :
    • Finally, the sulfonylated intermediate reacts with 3-phenylpropanoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired amide product.

Industrial Production Methods

For industrial applications, these synthetic routes can be optimized for larger scale production. Techniques such as continuous flow chemistry may be employed to enhance yield and purity while reducing costs.

Scientific Research Applications

The compound has a variety of applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It serves as an important intermediate for synthesizing more complex molecules in organic chemistry.

Biology

  • Biological Activity : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets.

Medicine

  • Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Investigations into its mechanisms of action reveal interactions with specific molecular targets that modulate biological pathways associated with disease states.

Industry

  • Material Development : The compound is utilized in developing new materials and as a catalyst in various chemical processes due to its unique chemical properties.

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating strong potential for cancer treatment .
  • Ferroptosis Inhibition : A related study suggests that compounds with similar structures may inhibit ferroptosis—an iron-dependent form of regulated cell death—thereby offering therapeutic avenues for diseases linked to this process .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

  • Anticancer Research : In one study involving synthesized derivatives based on this compound's framework, researchers reported promising results against human cancer cell lines . The ability to selectively target cancer cells positions these compounds as potential candidates for further development in oncology.
  • Therapeutic Applications : Another investigation focused on the inhibition of ferroptosis using tetrahydroisoquinoline derivatives showed potential benefits for treating neurodegenerative diseases . These findings underscore the importance of this compound's structure in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Core Structure Key Functional Groups Molecular Formula (Estimated*) Molecular Weight (g/mol)
3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Tetrahydroisoquinoline Propylsulfonyl, propanamide, phenyl C21H28N2O3S ~388
3-chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl C14H8ClNO2 265.67
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolin, sulfamoyl Sulfamoyl, pentanamide, pyridinyl C24H23N5O5S 493.53

Key Observations :

  • The tetrahydroisoquinoline core in the target compound differs from the phthalimide () and dioxoisoindolin () cores in analogs.
  • The propylsulfonyl group in the target compound is distinct from the chloro () and sulfamoyl () substituents. Sulfones (e.g., propylsulfonyl) are less reactive than chloro groups but may improve metabolic stability compared to sulfonamides .

Functional Group and Substituent Analysis

Sulfonyl/Sulfamoyl Groups
  • Target Compound : Propylsulfonyl (C3H7SO2) provides moderate hydrophobicity and electron-withdrawing effects.
Amide Linkages
  • Target Compound : Propanamide spacer (CH2CH2CONH) offers flexibility, possibly optimizing interactions with enzymatic pockets.
  • Compound : Pentanamide (CH2CH2CH2CH2CONH) may increase hydrophobic interactions but reduce solubility .

Implications :

  • Elemental analysis data for the compound aligns with theoretical values, indicating purity—a critical factor for pharmacological studies .

Biological Activity

3-Phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its effects.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with sulfonylating agents and subsequent acylation to form the final amide structure. The general synthetic pathway can be summarized as follows:

  • Formation of Tetrahydroisoquinoline : Starting from phenylacetaldehyde and a suitable amine.
  • Sulfonylation : Reaction with propylsulfonyl chloride.
  • Acylation : Using propanoyl chloride to yield the final product.

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen .

CompoundIC50 (μM)Reference
This compoundTBD
Tamoxifen1.0

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and death is under investigation. Specifically, it may interact with estrogen receptors and influence downstream signaling cascades that lead to apoptosis in hormone-sensitive cancers .

Neuroprotective Effects

In addition to anticancer activity, tetrahydroisoquinolines have been studied for their neuroprotective properties. Compounds in this class may exhibit effects on neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Cytotoxic Evaluation

A recent study evaluated various tetrahydroisoquinoline derivatives for their cytotoxic effects using the MTT assay on MCF-7 cells. Results indicated that modifications on the phenyl ring significantly affected biological activity. The introduction of sulfonyl groups enhanced cytotoxicity compared to unsubstituted analogs .

Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study found that certain derivatives could reduce neuronal cell death by modulating oxidative stress pathways .

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